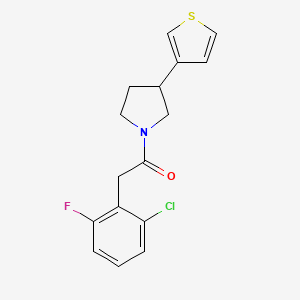

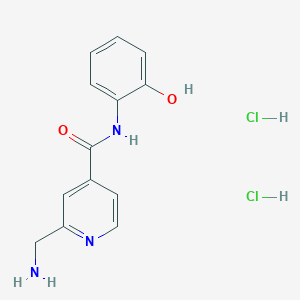

1-acetyl-N-(3-chloro-4-methoxyphenyl)azetidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis Techniques : The sodium methoxide-catalyzed cyclization technique has been used for the synthesis of derivatives of azetidines, including compounds similar to 1-acetyl-N-(3-chloro-4-methoxyphenyl)azetidine-3-carboxamide (Chen, Sanjiki, Kato, & Ohta, 1967). This approach highlights the versatility in synthesizing azetidine derivatives.

Medicinal Chemistry and Drug Design

Anticancer Potential : Research on pyrazole and pyrimidine derivatives, which are structurally related to the azetidine compound , has shown cytotoxic activity against Ehrlich Ascites Carcinoma cells (Hassan, Hafez, & Osman, 2014). This suggests potential applications in anticancer drug design.

Antimicrobial Agents : Azetidine derivatives have been explored for their antimicrobial properties. Certain azetidin-2-ones demonstrated potent activity against microbes like Bacillus anthracis and Staphylococcus aureus (Halve, Bhadauria, & Dubey, 2007). This indicates the potential of this compound in antimicrobial applications.

Prodrug Design : The design of prodrugs of antiviral agents like AZT has involved the use of azetidine derivatives (Parang, Wiebe, & Knaus, 2000). Such derivatives can enhance drug delivery and efficacy, suggesting possible roles for the compound .

Chemical Properties and Applications

Synthetic Intermediates : Azetidine compounds have been used as intermediates in the synthesis of various therapeutics (Nagavolu, Velusamy, Chechugari, & Yalavarthi, 2017). This points to the role of such compounds in diverse chemical syntheses.

Antioxidant Activity : Azetidine derivatives have shown significant antioxidant effects, comparable to ascorbic acid (Nagavolu, Velusamy, Chechugari, & Yalavarthi, 2017). This property is crucial for potential therapeutic applications.

β-Lactam Antibiotics Synthesis : Azetidines are key intermediates in the synthesis of β-lactam antibiotics, demonstrating their significance in pharmaceutical manufacturing (Cainelli, Galletti, & Giacomini, 1998).

Biological Applications

Antiprotozoal Agents : Research on imidazo[1,2-a]pyridines, closely related to azetidines, has shown strong DNA affinities and promising antiprotozoal activities (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004). This hints at potential biological applications of the azetidine compound.

Ion Transport in Plants : Azetidine 2-carboxylic acid, a relative of the compound, affects ion transport in plants, providing insights into the relationship between protein synthesis and ion transport (Pitman, Wildes, Schaefer, & Wellfare, 1977).

Propriétés

IUPAC Name |

1-acetyl-N-(3-chloro-4-methoxyphenyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O3/c1-8(17)16-6-9(7-16)13(18)15-10-3-4-12(19-2)11(14)5-10/h3-5,9H,6-7H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQFCVWVRGUNDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)NC2=CC(=C(C=C2)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Methylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2827871.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(2-methoxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2827878.png)

![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2827880.png)

![2-(4-ethoxyphenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2827881.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2827885.png)

![3-Methyl[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine](/img/structure/B2827889.png)

![3-(4-Chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2827890.png)